molecular formula C11H12N2O B13236024 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13236024
M. Wt: 188.23 g/mol
InChI Key: YXFRZRXSYKOZRE-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-methanol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine glutarate: Another compound with a similar structure but different functional groups.

    Anatabine: A related compound with similar biological activity.

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is unique due to its specific structural features and the presence of both a pyridine ring and a tetrahydropyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde, also known by its CAS number 1600700-31-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a tetrahydropyridine moiety and an aldehyde group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings regarding its activity against different biological targets.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain structural modifications led to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection. Specifically, studies involving animal models demonstrated that these compounds can mitigate neurodegeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The neuroprotective effects are attributed to the activation of dopamine receptors and the modulation of oxidative stress pathways .

Case Studies

Several case studies provide insight into the practical applications and mechanisms of action for this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of tetrahydropyridine derivatives.
    • Methodology : Mice were administered MPTP followed by treatment with the compound.
    • Results : Significant reduction in neuronal loss was observed compared to control groups. Behavioral assessments indicated improved motor function post-treatment .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial activity against various pathogens.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound exhibited MIC values ranging from 8 to 32 µg/mL against tested strains, indicating moderate to high antimicrobial potential .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Dopamine Receptor Modulation : Similar compounds have been shown to selectively activate dopamine receptors (particularly D3R), which plays a crucial role in neuroprotection and behavioral modulation .
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes and inhibit enzymatic functions is vital for its antimicrobial activity .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h1-2,4-6,9H,3,7-8H2

InChI Key

YXFRZRXSYKOZRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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